

Remdesivir-D5: A Technical Guide to its Certificate of Analysis and Specifications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for **Remdesivir-D5**, a deuterated stable isotope-labeled internal standard for the antiviral drug Remdesivir. This document details the key quality attributes, analytical methodologies, and the mechanistic pathway of its parent compound, offering a crucial resource for researchers engaged in preclinical and clinical development, as well as in bioanalytical and drug metabolism studies.

Specifications

Remdesivir-D5 is a critical tool for the accurate quantification of Remdesivir in various biological matrices. Its identity and purity are established through a series of rigorous tests. The table below summarizes the typical specifications found on a Certificate of Analysis.



Parameter	Specification	Typical Value
Appearance	White to off-white solid	Conforms
Molecular Formula	C27H30D5N6O8P	C27H30D5N6O8P
Molecular Weight	607.61 g/mol	607.61 g/mol
Chemical Purity (HPLC)	≥95%	≥98%
Isotopic Purity	≥98 atom % D	≥98 atom % D[1]
Identity (¹H-NMR, MS)	Conforms to structure	Conforms
Solubility	Soluble in DMSO, Methanol, DMF	Soluble in DMSO, Methanol, DMF[1]
Storage Conditions	-20°C or 0 to 8°C, protect from light and moisture	Store at -20°C for long-term storage.[2] Short-term storage at 0 to 8°C is also acceptable. [1]
CAS Number	1809249-37-3 or 2440242-47-	Varies by manufacturer.[1][3]

Experimental Protocols

The following sections detail the methodologies for the key analytical tests performed to ensure the quality and identity of **Remdesivir-D5**.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **Remdesivir-D5** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).[3]



- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted). A common mobile phase composition is a 50:50 (v/v) mixture of acetonitrile and water (pH adjusted to 3.0 with o-phosphoric acid).[4]
- Flow Rate: 1.0 mL/min.[3]
- Detection Wavelength: 246 nm or 253 nm.[3][4]
- Injection Volume: 10-20 μL.
- Column Temperature: 40°C.[3]
- Procedure: A solution of **Remdesivir-D5** is prepared in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The peak area of **Remdesivir-D5** is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of **Remdesivir-D5** and to determine its isotopic enrichment.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
 Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- · Ionization Mode: Positive ESI.
- Scan Range: m/z 100-1000.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or injected via an LC system.
- Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of **Remdesivir-D5** (608.61). The isotopic distribution is examined to calculate the deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation



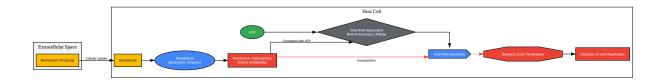
¹H-NMR spectroscopy is used to confirm the chemical structure of **Remdesivir-D5** and to ensure the absence of significant proton-containing impurities.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD),[5][6]
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired.
- Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectrum are compared with the expected structure of Remdesivir. The absence of signals in the region where the deuterated protons would appear confirms the high isotopic enrichment.

Mechanism of Action and Signaling Pathway

Remdesivir is a prodrug that, upon entering the host cell, is metabolized into its active form, an adenosine triphosphate (ATP) analog.[7][8] This active metabolite acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[9][10] The incorporation of the Remdesivir triphosphate into the nascent viral RNA chain leads to delayed chain termination, thereby inhibiting viral replication.[7][10]









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